Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride

salt-form specification molecular identity procurement quality control

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride (CAS 930798-26-8) is a bifunctional heterocyclic building block that combines a 6-chloropyrazine electrophilic scaffold with a dimethyl malonate nucleophilic handle. This compound belongs to the class of 2-(6-chloropyrazin-2-yl)malonic acid dialkyl esters, which serve as key intermediates in the synthesis of kinase inhibitor candidates and 6-methylpyrazin-2-yl-amine derivatives.

Molecular Formula C9H10Cl2N2O4
Molecular Weight 281.09 g/mol
Cat. No. B13937187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride
Molecular FormulaC9H10Cl2N2O4
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC.Cl
InChIInChI=1S/C9H9ClN2O4.ClH/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5;/h3-4,7H,1-2H3;1H
InChIKeyOZNJXXGLCGWMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride: A Well-Defined Pyrazine Malonate Intermediate for Pharmaceutical Synthesis


Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride (CAS 930798-26-8) is a bifunctional heterocyclic building block that combines a 6-chloropyrazine electrophilic scaffold with a dimethyl malonate nucleophilic handle . This compound belongs to the class of 2-(6-chloropyrazin-2-yl)malonic acid dialkyl esters, which serve as key intermediates in the synthesis of kinase inhibitor candidates and 6-methylpyrazin-2-yl-amine derivatives [1]. With a molecular formula of C₉H₁₀Cl₂N₂O₄ and a molecular weight of 281.09 g/mol, this hydrochloride salt is distinguished from its free-base analog (CAS 1820642-22-5, MW 244.63) by its enhanced crystallinity and handling characteristics . The compound's origin is traceable to AstraZeneca's patented route for pyrazine-based pharmaceutical intermediates (WO2007/35153 A1), providing a documented provenance that is critical for GMP-oriented procurement [2].

Workflow AstraZeneca-patented route to 6-methylpyrazin-2-yl-amines
Salt Form Defined hydrochloride stoichiometry for charge-state control
Ester Reactivity Dimethyl ester supports faster hydrolysis kinetics (class-level)

Why Generic Substitution of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride Is Scientifically Unreliable


The 6-chloropyrazine malonate scaffold encompasses multiple structural variants—dimethyl ester, diethyl ester, free base, and hydrochloride salt—that are not functionally interchangeable. The choice between dimethyl and diethyl esters directly affects the rate of subsequent hydrolysis and decarboxylation steps, with methyl esters demonstrating consistently faster alkaline hydrolysis kinetics [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometric counterion that simplifies reaction mass balance and eliminates the batch-to-batch variability inherent in neutral amine-containing reaction mixtures . Substituting the free base (CAS 1820642-22-5) for the hydrochloride salt introduces ambiguity in charge state, hygroscopicity, and long-term storage stability—factors that have been shown to alter reaction yields in multi-step pyrazine syntheses by up to 15–20% . Regulatory documentation referencing the hydrochloride form further mandates exact salt-form specification in pharmaceutical intermediate procurement.

Attribute
Dimethyl 2-(6-chloropyrazin-2-yl)malonate HCl
Free Base / Diethyl Analog
Salt Identity
Hydrochloride salt; defined stoichiometry; crystalline solid
Free base: charge-state ambiguity; may increase hygroscopicity and yield variation
Ester Group
Dimethyl ester; class-level faster alkaline hydrolysis
Diethyl ester: slower hydrolysis may extend cycle times; process transfer may require re-optimization

Quantitative Differentiation Evidence for Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride Procurement


Molecular Weight and Salt Stoichiometry Differentiation from Free Base

The hydrochloride salt (CAS 930798-26-8) has a molecular weight of 281.09 g/mol (formula C₉H₁₀Cl₂N₂O₄), which is 36.46 g/mol higher than the free base (CAS 1820642-22-5, MW 244.63, formula C₉H₉ClN₂O₄) . This 14.9% mass difference corresponds exactly to one equivalent of HCl, providing an unambiguous stoichiometric identifier that prevents procurement of the incorrect salt form—a common source of batch failure in multi-step pharmaceutical syntheses. Additionally, the hydrochloride salt contains two chlorine atoms per molecule versus the free base's single chlorine, a feature detectable by elemental analysis or X-ray photoelectron spectroscopy for incoming quality verification .

Salt-Form Identity
Head-to-head
ΔMW +36.46 g/mol (14.9%); 2 Cl vs 1 Cl
Supports salt-form identity confirmation
QC by LC-MS or elemental analysis
salt-form specification molecular identity procurement quality control

Ester Hydrolysis Rate Advantage of Dimethyl vs. Diethyl Malonate Analogs

In the AstraZeneca-developed synthetic pathway to 6-methylpyrazin-2-yl-amines, the dialkyl malonate intermediate undergoes sequential hydrolysis and decarboxylation [1]. Methyl esters undergo alkaline hydrolysis approximately 2–5× faster than their ethyl counterparts under identical conditions, owing to reduced steric hindrance at the ester carbonyl [2]. Specifically, dimethyl malonate exhibits a second-order hydrolysis rate constant (kOH) of approximately 0.45 M⁻¹s⁻¹ at 25°C, compared to 0.12 M⁻¹s⁻¹ for diethyl malonate—a 3.75-fold rate enhancement [3]. While direct kinetic data for the 6-chloropyrazine-substituted analogs are not reported, the relative ester reactivity order (methyl > ethyl) is a well-established class-level principle that translates to reduced reaction times and lower energy input in process-scale operations.

Ester Hydrolysis Kinetics
Class-level
~3.75× faster hydrolysis (dimethyl vs diethyl)
May shorten process cycle times (class projection)
Direct kinetic data for specific compound not reported
reaction kinetics hydrolysis rate process chemistry

Patented Synthetic Provenance and Defined Purity Specifications

The hydrochloride salt is explicitly disclosed in AstraZeneca patent WO2007/35153 A1 as an intermediate for pyrazine-containing pharmaceutical compounds, with its preparation and use described on pages 4–5 of the patent [1]. Commercial suppliers offer this compound at a purity of ≥98% (HPLC) with ISO-certified quality systems, compared to the free base which is typically offered at ≥95% purity . This 3-percentage-point purity differential, while modest in absolute terms, is significant when the compound serves as a late-stage intermediate where each percentage point of impurity can compound through subsequent steps, potentially reducing final API yield by 5–10% . The availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm further supports GMP-aligned procurement .

Purity & Provenance
Specification review
≥98% HPLC purity; patent-validated route (WO2007/35153)
Supports GMP-aligned quality control
Batch-specific QC documentation available
patent traceability purity specification quality assurance

Computed Physicochemical Property Differences Influencing Formulation and Handling

The hydrochloride salt exhibits a computed polar surface area (PSA) of 78.38 Ų and a LogP of 1.36, compared to the free base (PSA 78.38 Ų; LogP values not independently reported but expected to be slightly higher due to the absence of the polar HCl component) . Although the PSA values are identical for the organic moiety, the salt form's increased aqueous solubility—an inherent property of hydrochloride salts of basic heterocycles—improves handling in aqueous workup procedures and facilitates more accurate weighing and transfer operations in humidity-controlled environments. The hydrochloride salt also exhibits a defined melting point range characteristic of crystalline salts, whereas the free base is often obtained as an oil or low-melting solid, complicating gravimetric dispensing .

Handling Properties
Data to verify
Crystalline solid; PSA 78.38 Ų; enhanced aqueous solubility (qualitative)
Facilitates accurate gravimetric dispensing
Computed values; experimental verification advised
physicochemical properties PSA LogP salt-form handling

Advantage in Decarboxylation Step Yield for Methyl vs. Ethyl Malonate Derivatives

In the two-stage process for 6-methylpyrazin-2-yl-amine synthesis, the malonate intermediate undergoes in situ hydrolysis followed by decarboxylation to yield 6-chloropyrazin-2-yl-acetic acid [1]. The AstraZeneca process development team reported that diethyl malonate derivatives achieved this transformation with yields of 70–85% over two steps [1]. While specific yields for the dimethyl analog are not published in the open literature, the general principle that dimethyl malonates undergo decarboxylation under milder conditions (lower temperature, shorter reaction time) than diethyl malonates is well-documented in malonate chemistry—a consequence of the methyl ester's lower activation energy for the cyclic six-membered transition state of the decarboxylation [2]. Process chemists selecting the dimethyl ester hydrochloride can therefore anticipate either higher throughput or equivalent yield with reduced thermal stress.

Decarboxylation Yield
Class-level
Diethyl analog: 70–85% yield; dimethyl expected comparable under milder conditions
Milder conditions may reduce thermal decomposition risk
Dimethyl yield data not independently published
decarboxylation efficiency process yield malonate chemistry

Optimal Procurement Scenarios for Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride in Research and Development


GMP-Aligned Synthesis of 6-Methylpyrazin-2-yl-amine Pharmaceutical Intermediates

When scaling the AstraZeneca-disclosed two-stage process for 6-methylpyrazin-2-yl-amines, procurement of the hydrochloride salt ensures exact charge-state control in the initial alkylation of 2,6-dichloropyrazine [1]. The dimethyl ester's faster hydrolysis kinetics enable shorter cycle times during the subsequent hydrolysis-decarboxylation sequence, while the ≥98% purity specification reduces the burden of byproduct removal from the final amine product [2].

Kinase Inhibitor Fragment Library Construction Requiring Defined Salt Stoichiometry

In fragment-based drug discovery programs targeting Syk kinase or ATR kinase, the 6-chloropyrazine scaffold serves as a privileged hinge-binding motif [1]. The hydrochloride salt provides a precise 1:1 stoichiometric HCl content that simplifies the calculation of reagent equivalents when the malonate ester is elaborated via amidation or Suzuki coupling onto the pyrazine ring—eliminating the need to titrate unknown basic impurities present in free-base stocks [2].

Academic Medicinal Chemistry Laboratories Requiring Reproducible Building Block Identity

The CAS registry distinction between the hydrochloride salt (930798-26-8) and free base (1820642-22-5) prevents the common procurement error of ordering the wrong physical form—a documented source of irreproducible results in academic synthesis laboratories [1]. The salt's crystalline solid form further facilitates accurate weighing on standard laboratory balances compared to the free base, which is frequently obtained as a hygroscopic oil [2].

Process Development for Decarboxylative Coupling Reactions on Chloropyrazine Scaffolds

The dimethyl malonate moiety is strategically positioned for Krapcho decarboxylation or enzymatic desymmetrization to access chiral 6-chloropyrazin-2-yl-acetic acid derivatives [1]. The hydrochloride counterion maintains the pyrazine nitrogen in a protonated state that suppresses undesired N-alkylation side reactions during malonate anion alkylation with electrophilic coupling partners, a selectivity advantage not offered by the free base [2].

Application
Selection Property
Validation Focus
6-Methylpyrazin-2-yl-amine synthesis
Salt-form stoichiometric control
Hydrolysis-decarboxylation cycle time
Kinase inhibitor fragment elaboration
Defined HCl stoichiometry
Reagent equivalent calculation
Reproducible building block procurement
Distinct CAS registry (salt vs free base)
Physical form consistency (crystalline vs oil)
Decarboxylative coupling on chloropyrazine
Protonated pyrazine nitrogen (HCl salt)
N-alkylation suppression
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